N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with 2-(4-ethylphenoxy)propyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and studies involving protein interactions and functions.
Medicine: Research involving this compound may focus on its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline can be compared with other similar compounds, such as:
N-[2-(4-Methoxyphenoxy)propyl]-4-fluoroaniline: This compound has a methoxy group instead of an ethyl group, which may result in different chemical and biological properties.
N-[2-(4-Chlorophenoxy)propyl]-4-fluoroaniline:
N-[2-(4-Bromophenoxy)propyl]-4-fluoroaniline: The bromine atom can influence the compound’s reactivity and interactions with other molecules.
This compound is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)propyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-3-14-4-10-17(11-5-14)20-13(2)12-19-16-8-6-15(18)7-9-16/h4-11,13,19H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVBAXWLFNBGMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)CNC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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